1-Propanethiol, 3-(triethoxysilyl)-, also known as (3-mercaptopropyl)triethoxysilane (MPTES), is a chemical compound used in scientific research for surface modification. MPTES contains two functional groups: a thiol group (SH) and a triethoxysilyl group (Si(OCH2CH3)3) [, ]. The thiol group can bind to various metal surfaces, while the triethoxysilyl group can react with metal oxides (like silica and glass) to form a covalent bond, effectively linking the organic molecule to the inorganic surface [, ]. This ability to modify surfaces makes MPTES valuable in various research applications, including:
MPTES is also used in the synthesis of various materials with desired properties. For example, MPTES can be incorporated into:
MPTES finds applications in other areas of scientific research, such as:
3-Mercaptopropyltriethoxysilane is an organosilicon compound characterized by the presence of a mercapto group (-SH) and three ethoxy groups (-OCH2CH3) attached to a propyl chain. Its chemical formula is C₈H₁₈O₃SSi, and it plays a significant role in surface modification and adhesion applications due to its ability to form siloxane bonds with various substrates. The compound is known for its hydrophobic properties and its capacity to create self-assembled monolayers, which are essential in enhancing the surface characteristics of materials such as metals, ceramics, and polymers .
3-Mercaptopropyltriethoxysilane can be synthesized through several methods:
The applications of 3-Mercaptopropyltriethoxysilane are diverse:
Interaction studies involving 3-Mercaptopropyltriethoxysilane primarily focus on its binding properties with various substrates. Research indicates that it can effectively bond to hydroxylated surfaces through silanol formation, leading to enhanced adhesion characteristics. Additionally, studies have shown that its thiol group can interact with metal ions or other reactive species, facilitating further chemical modifications on treated surfaces .
Several compounds share structural similarities with 3-Mercaptopropyltriethoxysilane. Here are a few notable examples:
Compound Name | Functional Groups | Unique Features |
---|---|---|
3-Mercaptopropyltrimethoxysilane | Mercapto & Trimethoxy | More hydrophilic due to three methoxy groups |
3-Aminopropyltriethoxysilane | Amino & Triethoxy | Used primarily for enhancing amine functionalities |
Vinyltriethoxysilane | Vinyl & Triethoxy | Known for its polymerization capabilities |
(3-Glycidyloxypropyl)trimethoxysilane | Glycidyl & Trimethoxy | Reactive epoxide group useful in crosslinking |
The uniqueness of 3-Mercaptopropyltriethoxysilane lies in its thiol functionality, which provides distinctive reactivity compared to other silanes that lack this group. This feature enables specific interactions that are beneficial in various applications such as catalysis and surface chemistry .
Phase-transfer catalysis (PTC) is a valuable strategy in the functionalization of alkoxysilanes such as 3-mercaptopropyltriethoxysilane. PTC facilitates the transfer of reactive ionic species between immiscible phases, enhancing reaction rates and selectivity in nucleophilic substitution or hydrothiolation reactions. For example, in the hydrothiolation of alkoxysilanes, quaternary ammonium salts or other phase-transfer catalysts can be employed to mediate the reaction between aqueous sodium hydrosulfide and organochlorosilanes, improving the efficiency and yield of mercapto-functionalized silanes. This approach reduces the need for harsh conditions and minimizes side reactions such as premature hydrolysis of alkoxysilane groups.
Controlling hydrolysis and condensation reactions of alkoxysilanes is critical to obtaining high-purity 3-mercaptopropyltriethoxysilane with desired properties. Solvent systems play a pivotal role in modulating these reactions. Commonly used solvents include methanol and other alcohols, which serve both as reaction media and reactants in hydrolysis. The choice of solvent affects the rate of hydrolysis of the ethoxy groups and subsequent condensation to form siloxane bonds.
Optimized solvent systems maintain controlled moisture levels to prevent premature or uncontrolled hydrolysis, which can lead to polymerization or gelation. For example, methanol with controlled water content allows gradual hydrolysis and condensation, facilitating the formation of stable silane products. Temperature control in these solvent systems (typically around 20–25 degrees Celsius) further ensures reaction stability and product consistency.
Purification of 3-mercaptopropyltriethoxysilane is essential to remove impurities such as unreacted starting materials, by-products, and inorganic salts. Common purification strategies include:
These combined strategies yield high-purity 3-mercaptopropyltriethoxysilane suitable for industrial applications.
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
---|---|---|---|---|
Sodium sulfite dissolution | Sodium sulfite in methanol | Room Temperature | Until dissolved | Mechanical stirring, temperature control |
Silicon tetrachloride addition | SiCl4 added dropwise (weight ratio 1:4) | 20–25 | 2–5 addition + 1–3 aging | Controlled dropwise addition |
Tetramethoxysilane addition | Tetramethoxysilane (weight ratio 1.15:1) | 20–25 | 0.5–5 addition + 0.5–2 aging | Consumes excess water |
Catalyst and silane addition | Tri-n-butylamine (1–3‰), 3-chloropropyltrimethoxysilane (1:1) | 15–50 | 2–5 addition + 1–2 aging | Catalyzed nucleophilic substitution |
Filtration and distillation | Decompress filtration and vacuum distillation | Ambient | Variable | Removes solids and purifies product |
This table summarizes the optimized conditions reported for efficient synthesis and purification of 3-mercaptopropyltriethoxysilane.
Self-assembled monolayers of 3-mercaptopropyltriethoxysilane form through chemisorption processes on metallic surfaces, particularly gold, silver, and oxide-coated substrates [5] [3]. The formation mechanism involves hydrolysis of the ethoxy groups in the presence of water, followed by condensation reactions that create siloxane bonds with surface hydroxyl groups [1] [2].
Research demonstrates that monolayer formation occurs through a two-step process: initial hydrolysis converts the triethoxysilane groups to silanols, which subsequently condense with surface hydroxyl groups to form covalent Si-O-Si linkages [5] [6]. On metallic substrates, the thiol group forms strong metal-sulfur bonds, with gold surfaces showing particularly high affinity due to the formation of Au-S covalent bonds [38] [12].
Ellipsometry measurements reveal that well-ordered monolayers achieve thicknesses ranging from 0.77 to 2.1 nanometers, depending on the substrate and deposition conditions [30] [31]. X-ray photoelectron spectroscopy analysis confirms successful monolayer formation through the appearance of sulfur 2p peaks at binding energies of 164.0 eV, indicating preserved thiol functionality [30] [2].
The surface coverage and uniformity depend significantly on deposition parameters including solvent selection, concentration, and post-treatment conditions [30] [1]. Studies show that toluene-based deposition achieves superior monolayer quality compared to ethanol-based systems, with monolayer coverage observed at concentrations as low as 0.08% volume/volume [30]. Contact angle measurements demonstrate hydrophobic character with water contact angles ranging from 50 to 160 degrees, depending on surface preparation and molecular organization [28] [32].
The thiol functionality of 3-mercaptopropyltriethoxysilane enables efficient thiol-ene click chemistry reactions for polymer hybridization applications [8] [9]. This approach creates covalent linkages between inorganic surfaces and organic polymer matrices through radical-mediated addition reactions [11] [8].
Photoinitiated thiol-ene polymerization systems utilize 3-mercaptopropyltriethoxysilane as both a surface coupling agent and polymerization initiator [8] [6]. Research demonstrates successful grafting of various homopolymers and copolymers, including poly(acrylic acid), poly(acrylamide), poly(methyl acrylate), and poly(acrylamido-2-methyl-propanesulfonic acid) from thiol-functionalized surfaces [6] [28].
Modified silica nanoparticles prepared through condensation reactions with 3-mercaptopropyltriethoxysilane show grafting ratios of 22.9% based on thermogravimetric analysis [8]. Incorporation of these functionalized nanoparticles into thiol-ene resin systems at concentrations of 0.5 to 5 weight percent produces nanocomposite films with enhanced mechanical properties [8].
Mechanical testing reveals significant improvements in tensile strength, with maximum increases of 77.3% compared to neat polymer films [8]. The enhancement correlates with nanoparticle loading, reaching optimal performance at 2.5 weight percent where tensile strength increases from 9.64 MPa to 61.6 MPa [8]. Dynamic light scattering measurements confirm uniform particle distribution with sizes centered around 300 nanometers [8].
Fourier transform infrared spectroscopy confirms successful surface modification through the appearance of characteristic peaks at 2939 and 2849 cm⁻¹ corresponding to aliphatic propyl groups, while the reduction of hydroxyl peaks around 3400 cm⁻¹ indicates condensation reactions [8] [2].
3-Mercaptopropyltriethoxysilane serves as an effective dielectric insulation material for piezoelectric microcantilever sensors operating in aqueous environments [17] [21]. The compound provides electrical isolation while maintaining the mechanical integrity required for sensor operation [17].
Research on lead magnesium niobate-lead titanate and lead zirconate titanate piezoelectric systems demonstrates that coating thicknesses of 21 nanometers provide sufficient electrical insulation for in-liquid applications [17] [21]. The insulation effectiveness allows for electrical self-excitation and self-sensing capabilities in phosphate buffered saline solutions [21].
Quality factor measurements in aqueous environments range from 41 to 55, indicating stable resonance characteristics [17] [21]. Mass detection sensitivities achieve values of 5×10⁻¹¹ and 8×10⁻¹² g/Hz for lead zirconate titanate-glass and lead magnesium niobate-lead titanate systems, respectively [21].
The dielectric properties of 3-mercaptopropyltriethoxysilane contribute to improved electrical characteristics including enhanced dielectric constant and volume resistivity [19]. Breakdown strength measurements using conductive atomic force microscopy show improvements up to 158% compared to uncoated silicon oxide substrates [18].
Weibull analysis of breakdown data reveals that the addition of silane monolayers significantly enhances the electrical reliability of thin film insulators [18]. The improvement correlates with the molecular organization and chemical bonding at the interface, which reduces defect density and provides more uniform electric field distribution [18].
Tribochemical treatments incorporating 3-mercaptopropyltriethoxysilane provide enhanced bonding performance in composite material systems through mechanical activation combined with chemical coupling [22] [24]. This approach creates reactive surface sites that promote adhesion between dissimilar materials [24] [25].
Studies on silica-coated titanium substrates demonstrate that tribochemical silanization with 3-mercaptopropyltriethoxysilane produces shear bond strengths of 14.8 MPa after thermocycling, comparable to conventional methacryloxy-functionalized silanes [22]. The effectiveness results from the dual functionality of the mercapto group, which provides both chemical reactivity and mechanical interlocking [22].
Encapsulated silane systems enable single-step tribochemical treatments that eliminate the need for separate primer applications [24]. Comparative evaluations on cobalt-chromium alloy substrates show no significant differences in bond strength between encapsulated and conventional two-step systems, while providing substantial reductions in processing time [24].
Surface analysis reveals aluminum and silicon coverage ranging from 50 to 54% at high magnification and 7 to 11% random coverage at lower magnification, indicating uniform distribution of the coupling agent [24]. Contact angle measurements demonstrate increased hydrophobicity following treatment, with values exceeding those achieved by conventional silane primer systems [24].
Mechanical property enhancement in fiber-reinforced composites shows significant improvements in tensile strength and elastic modulus when basalt fibers are treated with silane coupling agents [25]. The effectiveness ranking for different functional groups places glycidyloxy groups highest, followed by aminopropyl and methacryloxy functionalities [25].
Morphological analysis confirms improved interfacial adhesion between fibers and polymer matrices, attributed to covalent bond formation between the silane coupling agent and both phases [25]. This enhanced interfacial interaction translates to improved load transfer efficiency and overall composite performance [23] [25].
Application | Substrate | Layer Thickness (nm) | Contact Angle (degrees) | Key Properties |
---|---|---|---|---|
Self-Assembled Monolayer Formation | Gold, Silver, Glass | 0.77-2.1 | 50-160 | Chemical bonding, uniform coverage |
Thiol-Ene Click Chemistry | Polymer matrices | 21-200 | 80-160 | Enhanced mechanical properties |
Dielectric Insulation | Piezoelectric materials | 21 | Not specified | Electrical insulation, biocompatibility |
Tribochemical Silanization | Metal alloys | Variable | Variable | Improved adhesion strength |
Property | Value | Reference Conditions |
---|---|---|
Molecular Formula | C₆H₁₆O₃SSi | - |
Molecular Weight (g/mol) | 196.34 | - |
Density (g/cm³) | 1.057 | 25°C |
Boiling Point (°C) | 213-215 | Atmospheric pressure |
Refractive Index | 1.444 | 20°C, D-line |
Flash Point (°C) | 96 | - |
Solubility | Miscible with alcohols, acetone, aromatic solvents | Room temperature |
Technique | Key Parameters | Application Focus |
---|---|---|
X-ray Photoelectron Spectroscopy | S 2p binding energy at 164.0 eV | Chemical composition verification |
Fourier Transform Infrared Spectroscopy | Si-O-Si (1063 cm⁻¹), C-H (2939, 2849 cm⁻¹) | Functional group identification |
Atomic Force Microscopy | Surface roughness, adhesion force | Surface topography analysis |
Contact Angle Measurement | Wettability, surface energy | Hydrophobicity assessment |
Ellipsometry | Film thickness determination | Monolayer thickness measurement |
Scanning Electron Microscopy | Surface morphology, particle distribution | Structural characterization |
Irritant;Environmental Hazard